molecular formula C7H16ClNO B8195711 Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride

Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride

Cat. No.: B8195711
M. Wt: 165.66 g/mol
InChI Key: MAORXTSKSCEPHH-LEUCUCNGSA-N
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Description

Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride is a synthetic organic compound belonging to the piperidine class. This compound is characterized by the presence of a methoxy group at the third position and a methyl group at the fourth position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypiperidine and 4-methylpiperidine.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often catalyzed by a strong acid or base.

    Introduction of Functional Groups: The methoxy and methyl groups are introduced through selective alkylation reactions. Common reagents for these reactions include methyl iodide and methanol.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(3R,4S)-4-methoxyoxolan-3-amine hydrochloride
  • Rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride
  • Rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride

Uniqueness

Rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it valuable for specific research applications.

Properties

IUPAC Name

(3R,4S)-3-methoxy-4-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAORXTSKSCEPHH-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@@H]1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374794-73-7
Record name rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride
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